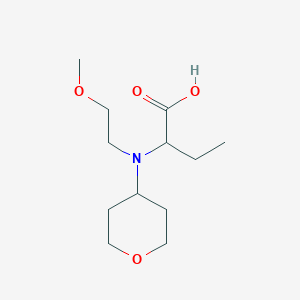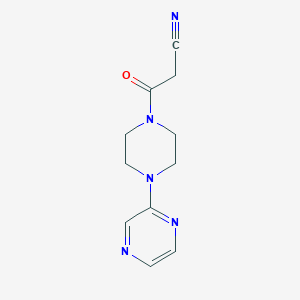
4-乙氧基-4-(三氟甲基)哌啶-1-羧酰胺
描述
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C9H16F3N3O and its molecular weight is 239.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药工业
4-乙氧基-4-(三氟甲基)哌啶-1-羧酰胺: 衍生物在农药工业中得到广泛应用。三氟甲基吡啶 (TFMP) 部分,该化合物的近亲,是活性农药成分中的关键结构基序。 它有助于保护农作物免受害虫侵害,超过 20 种含有 TFMP 的新型农药已获得 ISO 通用名称 .
药物研发
在制药领域,TFMP 衍生物的氟原子和吡啶部分赋予其独特的理化性质,这些衍生物与4-乙氧基-4-(三氟甲基)哌啶-1-羧酰胺具有结构相似性,使其具有价值。 它们被用于几种已获批准的药物产品,许多候选药物目前正在进行临床试验 .
兽药
该化合物的衍生物也在兽药中得到应用。 两种含有 TFMP 部分的兽药产品已获得市场批准,表明4-乙氧基-4-(三氟甲基)哌啶-1-羧酰胺在该领域的潜力 .
生物学研究
由于其独特的结构特征,TFMP 衍生物的生物活性在生物学研究中具有重要意义。 它们被用来研究分子与生物系统的相互作用,为设计更有效的药物和农药提供见解 .
安全和操作研究
研究像4-乙氧基-4-(三氟甲基)哌啶-1-羧酰胺这样的化学品的安全性及其操作至关重要。 了解该化合物的潜在危害,例如皮肤和眼睛刺激或呼吸问题,对于制定安全的操作规程至关重要 .
作用机制
Target of Action
The primary targets of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cell proliferation. BRAF is a protein kinase that plays a role in the MAPK/ERK pathway, which regulates cell division and differentiation. CDK2 is a cyclin-dependent kinase that plays a key role in cell cycle regulation .
Mode of Action
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. This compound has been shown to inhibit EGFR, BRAF, and CDK2 with IC50 values ranging from 96 to 127nM . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell growth and division .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide affects several biochemical pathways. The MAPK/ERK pathway, regulated by BRAF, is disrupted, which can lead to the inhibition of cell division and differentiation. The inhibition of EGFR can disrupt various signaling pathways involved in cell proliferation. The inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The result of the action of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is the inhibition of cell proliferation. By inhibiting key proteins involved in cell signaling pathways, this compound disrupts the regulation of cell growth and division. This can lead to cell cycle arrest and the inhibition of cell proliferation .
生化分析
Biochemical Properties
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit enzymes such as EGFR, BRAF, and CDK2, which are critical in cell signaling pathways . These interactions are primarily inhibitory, leading to the suppression of specific biochemical pathways that are essential for cell proliferation and survival.
Cellular Effects
The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antiproliferative effects on cancer cells by inhibiting key enzymes involved in cell growth and division . Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to EGFR, BRAF, and CDK2 results in the inhibition of these enzymes, thereby blocking the downstream signaling pathways that promote cell proliferation . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and other cellular functions, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide vary with different dosages. At lower doses, it exhibits significant antiproliferative effects without causing severe toxicity . At higher doses, toxic effects such as organ damage and systemic toxicity have been observed. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound is essential for its therapeutic efficacy and safety.
Subcellular Localization
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct this compound to particular organelles, enhancing its functional specificity. The subcellular localization of this compound is critical for its biochemical and therapeutic effects.
属性
IUPAC Name |
4-ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N3O/c1-2-16-8(9(10,11)12)3-5-15(6-4-8)7(13)14/h2-6H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOMVCDZWOTCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


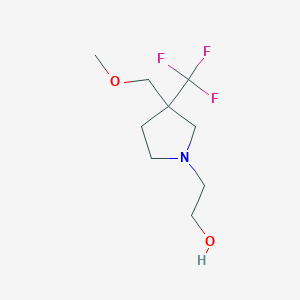
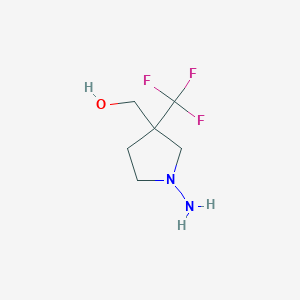
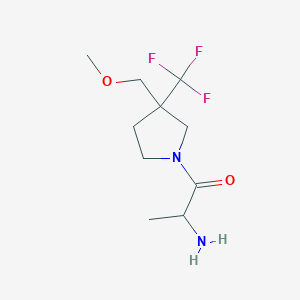
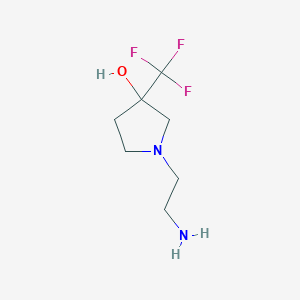
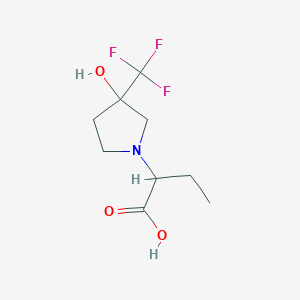
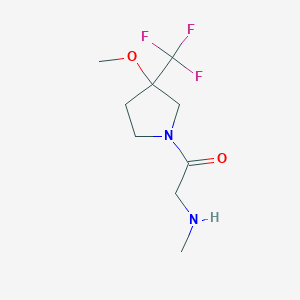

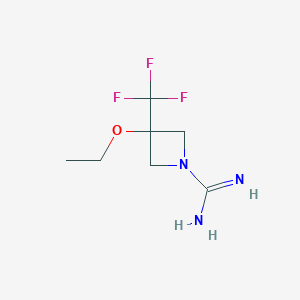
![(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477421.png)
![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1477422.png)
![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477423.png)

